(5-(2,5-Difluorophenyl)pyridin-3-yl)methanol
Overview
Description
(5-(2,5-Difluorophenyl)pyridin-3-yl)methanol: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a difluorophenyl group attached to a pyridine ring, with a methanol group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 2,5-difluorobenzaldehyde with a pyridine derivative under specific conditions. One common method includes the use of a Grignard reagent, where the 2,5-difluorobenzaldehyde is reacted with a pyridine Grignard reagent to form the desired product. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: (5-(2,5-Difluorophenyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of (5-(2,5-Difluorophenyl)pyridin-3-yl)aldehyde or (5-(2,5-Difluorophenyl)pyridin-3-yl)carboxylic acid.
Reduction: Formation of (5-(2,5-Difluorophenyl)pyridin-3-yl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (5-(2,5-Difluorophenyl)pyridin-3-yl)methanol is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The presence of fluorine atoms can influence the binding affinity and selectivity of the compound towards specific biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Fluorinated compounds are known for their improved metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where the incorporation of fluorine atoms can enhance material properties such as hydrophobicity and thermal stability .
Mechanism of Action
The mechanism of action of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to increased binding affinity and specificity towards certain biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
- (5-(2,6-Difluorophenyl)pyridin-3-yl)methanol
- (5-(2,4-Difluorophenyl)pyridin-3-yl)methanol
- (5-(3,5-Difluorophenyl)pyridin-3-yl)methanol
Comparison: Compared to its analogs, (5-(2,5-Difluorophenyl)pyridin-3-yl)methanol exhibits unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s electronic distribution, steric effects, and overall reactivity. As a result, this compound may demonstrate different biological activities and chemical reactivity compared to its similar compounds .
Properties
IUPAC Name |
[5-(2,5-difluorophenyl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-10-1-2-12(14)11(4-10)9-3-8(7-16)5-15-6-9/h1-6,16H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZCFEQIAPLXAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CN=CC(=C2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647012 | |
Record name | [5-(2,5-Difluorophenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887974-23-4 | |
Record name | [5-(2,5-Difluorophenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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